molecular formula C7H13Cl2N3 B2949075 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 485402-35-5

1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride

Cat. No.: B2949075
CAS No.: 485402-35-5
M. Wt: 210.1
InChI Key: ZKVLOJXPCWMCBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride is a chemical compound with the molecular formula C7H11N3·2HCl and a molecular weight of 210.11 g/mol. This compound is a derivative of imidazo[4,5-c]pyridine, featuring a methyl group at the 1-position and a dihydrochloride salt form.

Synthetic Routes and Reaction Conditions:

  • Michael Addition and Intramolecular Cyclization: One common synthetic route involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization to form the target compound.

  • Reduction and Cyclization: Another method includes the reduction of a suitable precursor, such as an imidazo[4,5-c]pyridine derivative, followed by cyclization to achieve the desired structure.

Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert the compound to its reduced forms.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can occur at various positions on the imidazo[4,5-c]pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, are employed.

Major Products Formed:

  • Oxidation: Products may include hydroxylated or carboxylated derivatives.

  • Reduction: Reduced forms of the compound, such as amines or alcohols.

  • Substitution: Substituted derivatives with various functional groups.

Mechanism of Action

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

  • Biology: It serves as a tool in biological studies to understand the interactions of imidazo[4,5-c]pyridine derivatives with biological targets.

  • Industry: The compound is utilized in the chemical industry for the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride

  • 1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride

  • Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride

Uniqueness: 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride is unique due to its specific structural features, such as the presence of the methyl group and the dihydrochloride salt form, which influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-10-5-9-6-4-8-3-2-7(6)10;;/h5,8H,2-4H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVLOJXPCWMCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1CCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.